![molecular formula C9H12ClNO2 B14055876 (R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chiral compound that features a benzodioxole moiety. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a benzodioxole derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Formation: The ethan-1-amine group is introduced via reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be used to modify the benzodioxole ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Studies: The compound may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Development: It may serve as a lead compound or intermediate in the development of new drugs.
Industry
Material Science: The compound’s unique properties can be exploited in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of ®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine: The non-chiral version of the compound.
Other Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different functional groups.
Uniqueness
®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its chiral nature and specific structural features, which can impart distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
(1R)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m1./s1 |
Clé InChI |
KGOBQBDZUNCOGL-FYZOBXCZSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(C=C1)OCO2)N.Cl |
SMILES canonique |
CC(C1=CC2=C(C=C1)OCO2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



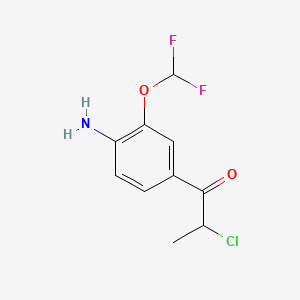
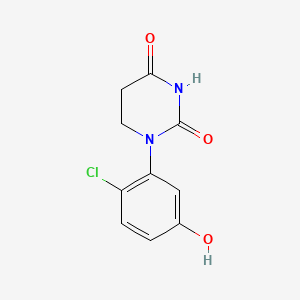

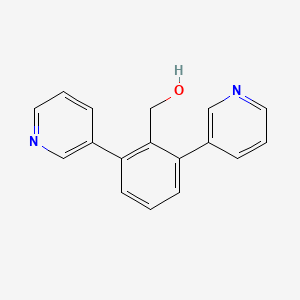

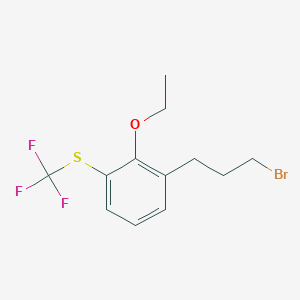
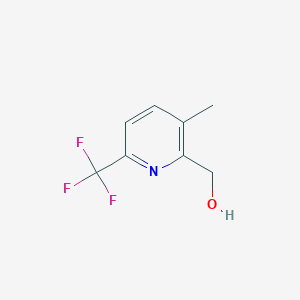
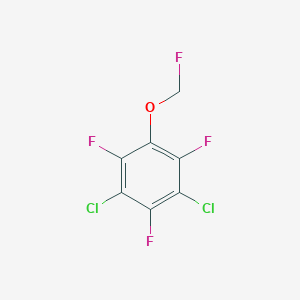

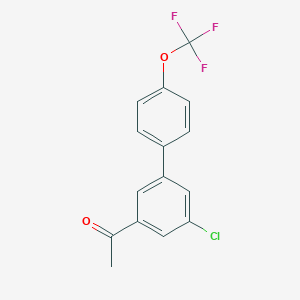

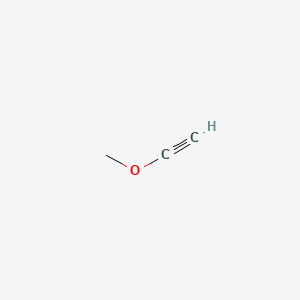
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)
